molecular formula C35H47N9O10 B12598008 L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine CAS No. 883904-29-8

L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine

Cat. No.: B12598008
CAS No.: 883904-29-8
M. Wt: 753.8 g/mol
InChI Key: GLLHEIWPGNVCDG-QUQVWLGBSA-N
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Description

L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine is a synthetic peptide composed of seven amino acids: serine, proline, histidine, proline, glycine, proline, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glycine, L-proline, L-histidine, L-proline, L-serine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification (e.g., acylation, alkylation).

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. The peptide’s structure allows it to bind to target molecules with high specificity, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-prolyl-L-histidyl-L-prolylglycyl-L-prolyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties

Properties

CAS No.

883904-29-8

Molecular Formula

C35H47N9O10

Molecular Weight

753.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C35H47N9O10/c36-23(18-45)33(51)43-12-3-6-28(43)32(50)40-24(15-21-16-37-19-39-21)34(52)44-13-2-4-26(44)30(48)38-17-29(47)42-11-1-5-27(42)31(49)41-25(35(53)54)14-20-7-9-22(46)10-8-20/h7-10,16,19,23-28,45-46H,1-6,11-15,17-18,36H2,(H,37,39)(H,38,48)(H,40,50)(H,41,49)(H,53,54)/t23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

GLLHEIWPGNVCDG-QUQVWLGBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CO)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O

Origin of Product

United States

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